1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Description
1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a piperazine derivative featuring two benzyl substituents: one substituted with a 4-ethoxy group and the other with a 4-methylsulfanyl (SCH₃) group. Piperazine, a six-membered ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and engage in hydrogen bonding . The ethoxy group (OCH₂CH₃) is electron-donating and enhances lipophilicity, while the methylsulfanyl moiety contributes to sulfur-based interactions and metabolic stability.
Properties
Molecular Formula |
C21H28N2OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2OS/c1-3-24-20-8-4-18(5-9-20)16-22-12-14-23(15-13-22)17-19-6-10-21(25-2)11-7-19/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
VWQIMDMZPILLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the reaction of 4-ethoxybenzyl chloride with 4-(methylsulfanyl)benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dealkylated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Structural Modifications and Pharmacological Effects
- Ethoxy vs. Methoxy Groups: The 4-ethoxy group in the target compound increases lipophilicity compared to smaller methoxy (OCH₃) substituents. Methoxy-containing analogs, such as 1-(2-methoxyphenyl)piperazine derivatives, demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria and dopamine D2 receptor binding .
Methylsulfanyl vs. Sulfonyl/Sulfonate Groups :
The methylsulfanyl (SCH₃) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups seen in acaricidal derivatives (e.g., 4-(trifluoromethylsulfonyl)piperazines) . Sulfonyl groups often improve target binding via polar interactions but may reduce bioavailability. Methylsulfanyl balances lipophilicity and moderate metabolic resistance.- Benzyl vs. The target compound’s benzyl groups offer a compromise between solubility and target engagement.
Structure-Activity Relationship (SAR) Insights
Electron-Donating Groups : Ethoxy and methoxy enhance lipophilicity and membrane penetration but may reduce metabolic stability.
Sulfur-Containing Moieties : Methylsulfanyl improves metabolic resistance compared to sulfonyl groups, which are more polar but prone to enzymatic hydrolysis.
Substituent Positioning : Para-substitution on benzyl groups (e.g., 4-ethoxy, 4-SCH₃) optimizes steric and electronic interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
